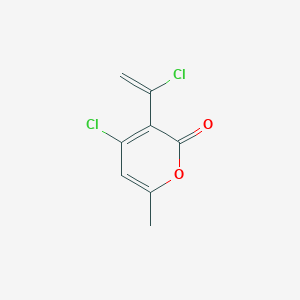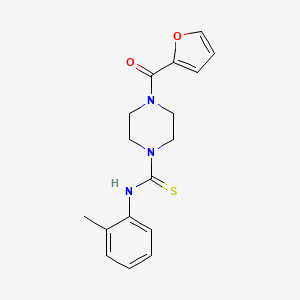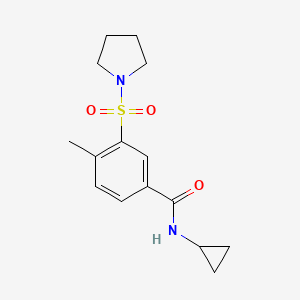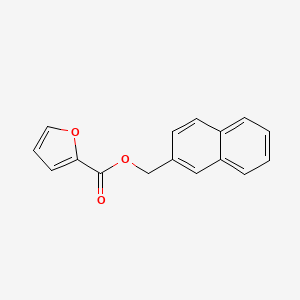
4-chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one
Vue d'ensemble
Description
4-chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one, also known as CCP or chlorfenapyr, is a pyrrole insecticide that is widely used in agriculture and pest control. It was first synthesized in the 1980s by Japan's Otsuka Chemical Company and is now marketed by several companies worldwide. CCP has shown great potential in controlling a wide range of pests, including insects, mites, and nematodes, and has become a popular alternative to traditional insecticides due to its unique mechanism of action.
Applications De Recherche Scientifique
Synthesis and Biological Activity
4-Chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one has been explored in the synthesis of various functionalized dihydropyran derivatives, showing potential cytotoxicity against human solid tumor cells. The presence of the chlorovinyl group enhances biological activity, making these compounds promising for further modification and study in cancer research (Miranda et al., 2006).
Role in Organic Synthesis
This compound serves as a starting material for synthesizing different 4-substituted 2H-pyran-2-ones. Its derivatives, such as 5-(2,2-dichlorovinyl)-2H-pyran-2-one, have been synthesized, demonstrating its versatility in organic chemistry (Kvita & Sauter, 1990).
Chemical Reactions and Analysis
The reactions of 4-chloro-3-(1-chlorovinyl)-6-methyl-2-pyrone with various hydrazines result in pyranopyrazolones. These reactions and the subsequent structural assignments provide insights into the chemical behavior of this compound (Cantos et al., 1986).
Computational Chemistry Studies
Studies involving the Diels-Alder cycloadditions of 4-chloro-2(H)-pyran-2-one, a related compound, offer insights into the regio- and stereochemical preferences in such reactions. This knowledge is useful in predicting the outcomes of similar reactions in synthetic chemistry (Afarinkia et al., 2003).
Pharmaceutical and Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and assessed for their biological activities. These compounds have been evaluated for properties like antibacterial activity, making them significant in the development of new therapeutic agents (Hoti et al., 2017).
Industrial Applications
Research has also explored its role in the anti-corrosion performance for mild steel in acidic mediums. Such studies are crucial in industrial applications where corrosion resistance is important (El Hattak et al., 2021).
Propriétés
IUPAC Name |
4-chloro-3-(1-chloroethenyl)-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGIBMQRILGOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)
![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)


![7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5859056.png)
![N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5859062.png)


![6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5859093.png)


![methyl 2-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5859123.png)
![3,6,6-trimethyl-2-[2-(1-methylethylidene)hydrazino]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5859128.png)
![6-nitro-1,3-benzodioxole-5-carbaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5859138.png)